molecular formula C20H24N6O2 B1221098 2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide

2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide

Cat. No.: B1221098
M. Wt: 380.4 g/mol
InChI Key: ZSIXUEIWVDVPSR-UHFFFAOYSA-N
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Description

2-Amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide is a pyrroloquinoxaline derivative characterized by a morpholinylethyl group at position 1 and a prop-2-enyl (allyl) substituent on the carboxamide nitrogen. The morpholine moiety enhances solubility and bioavailability, while the allyl group may influence steric and electronic interactions with biological targets .

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-1-(2-morpholin-4-ylethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C20H24N6O2/c1-2-7-22-20(27)16-17-19(24-15-6-4-3-5-14(15)23-17)26(18(16)21)9-8-25-10-12-28-13-11-25/h2-6H,1,7-13,21H2,(H,22,27)

InChI Key

ZSIXUEIWVDVPSR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCN4CCOCC4)N

Origin of Product

United States

Biological Activity

The compound 2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide is a complex organic molecule characterized by its unique pyrroloquinoxaline framework. This structure is significant for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as the morpholine ring and the amino group enhances its interaction capabilities with various biological targets.

Structural Features

The molecular structure of this compound includes:

  • Pyrrolo[3,2-b]quinoxaline core : Known for its diverse biological activities.
  • Morpholine moiety : Implicates potential interactions with enzymes and receptors.
  • Carboxamide group : May influence solubility and binding properties.

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antitumor : Compounds like pyrroloquinoxaline derivatives have shown efficacy in inhibiting tumor growth.
  • Antimicrobial : The morpholine component suggests potential activity against various pathogens.
  • Antiviral : Similar quinoxaline derivatives have been explored for their antiviral properties.

The biological activity is primarily attributed to the compound's ability to interact with specific biological macromolecules. Interaction studies often utilize techniques such as:

  • X-ray crystallography : To determine binding sites and affinities.
  • Fluorescence spectroscopy : For real-time observation of interactions.
  • Molecular docking studies : To predict binding modes and affinities.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide stacks against other related compounds:

Compound NameStructural FeaturesBiological Activity
4-MorpholinoquinolineContains a morpholine ringAntimicrobial
Pyrrolo[3,4-b]quinolineSimilar core structureAntitumor
Quinoxaline derivativesVarious substituents on quinoxalineAntiviral

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various assays:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that similar pyrroloquinoxaline derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may share similar properties.
  • Enzyme Inhibition : Research indicated that compounds with morpholine structures can act as inhibitors for certain enzymes involved in metabolic pathways, potentially modulating disease processes.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds suggest that this compound may also influence neuroinflammatory pathways, offering potential therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural features of analogous pyrroloquinoxaline derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Position 1 Substituent Carboxamide Substituent Key Differences References
Target Compound C₂₂H₂₇N₆O₂ 460.18 2-(4-Morpholinyl)ethyl Prop-2-enyl Reference structure
2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₅H₂₈N₆O₄ 476.53 2,5-Dimethoxyphenyl 2-(4-Morpholinyl)ethyl Aryl vs. morpholinylethyl at position 1
2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide C₂₃H₂₅BrN₆O₂ 521.39 4-Bromo-3-methylphenyl 3-Ethoxypropyl Halogenated aryl group; ethoxypropyl side chain
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₃H₂₄N₆O₃ 432.48 (4-Ethoxybenzylidene)amino 2-Methoxyethyl Schiff base substituent; methoxyethyl chain
Prop-2-enyl 2-amino-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate C₂₀H₂₁N₅O₂ 338.17 3-Methylbutyl Prop-2-enyl (ester) Carboxylate ester vs. carboxamide
2-Amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxamide C₂₄H₂₄N₆O₄ 460.18 1,3-Benzodioxol-5-yl 2-(4-Morpholinyl)ethyl Benzodioxole vs. morpholinylethyl at position 1

Physicochemical Property Analysis

  • Target Compound: Predicted properties include a molecular weight of 460.18 g/mol and moderate hydrophilicity due to the morpholine group. No experimental data on solubility or stability is available in the provided evidence.
  • 2,5-Dimethoxyphenyl Analogue : Density = 1.40 g/cm³, boiling point = 694.3°C, pKa = 12.38, indicating high thermal stability and basicity .
  • 4-Bromo-3-methylphenyl Derivative : Higher molar mass (521.39 g/mol) due to bromine, likely reducing solubility compared to the target compound .

Discussion of Substituent Effects

Position 1 Modifications :

  • Morpholinylethyl (target compound) improves water solubility and target engagement via hydrogen bonding .
  • Aryl groups (e.g., 2,5-dimethoxyphenyl) enhance π-π stacking but may reduce solubility .
  • Halogenated aryl substituents (e.g., 4-bromo-3-methylphenyl) increase molecular weight and lipophilicity, affecting membrane permeability .

Ethoxypropyl or methoxyethyl chains increase flexibility and may improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide

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